Isooctane
Overview
Description
Isooctane, formally known as 2,2,4-trimethylpentane, is a branched-chain hydrocarbon with the molecular formula C₈H₁₈. It is one of the isomers of octane and is widely recognized for its role in the octane rating scale, where it represents the 100-point standard. This compound is a colorless liquid with a petroleum-like odor and is primarily used as a reference fuel in internal combustion engines to prevent knocking .
Mechanism of Action
Target of Action
Isooctane is primarily targeted towards internal combustion engines, specifically those in automobiles and aircraft . It is used to improve the octane rating of combustion fuels .
Mode of Action
This compound interacts with its target (the engine) by burning smoothly without causing any knocking . This smooth burning is due to its branched structure, which allows it to combust in a controlled manner .
Biochemical Pathways
This compound is produced on a large scale in the petroleum industry by alkylation of isobutene with isobutane . It can also be produced from isobutylene by dimerization using an Amberlyst catalyst to produce a mixture of iso-octenes. Hydrogenation of this mixture produces 2,2,4-trimethylpentane .
Pharmacokinetics
It has been reported to be nephrotoxic to male rats .
Result of Action
The primary result of this compound’s action is the smooth operation of internal combustion engines. It increases the knock resistance of fuel, thereby enhancing engine performance .
Action Environment
Environmental factors such as temperature and pressure can influence the action, efficacy, and stability of this compound. For instance, its vapor pressure is 5.5 kPa at 21 °C , indicating that it can readily evaporate at ambient temperatures. Moreover, it has a flash point of -12 °C, indicating its flammability at low temperatures .
Biochemical Analysis
Biochemical Properties
2,2,4-Trimethylpentane is a saturated, branched hydrocarbon . There is limited information available on the specific enzymes, proteins, and other biomolecules that 2,2,4-Trimethylpentane interacts with in biochemical reactions.
Cellular Effects
2,2,4-Trimethylpentane has been reported to be nephrotoxic to male rats . It can cause skin irritation and may cause drowsiness or dizziness . It is also very toxic to aquatic life with long-lasting effects .
Molecular Mechanism
It is known that it can cause nephrotoxicity in male rats through a mechanism involving the accumulation of α2-globulin .
Temporal Effects in Laboratory Settings
In laboratory settings, 2,2,4-Trimethylpentane has been shown to cause renal tumours in male rats . These tumours are formed via a species-specific and sex-specific mechanism and have no relevance for humans .
Dosage Effects in Animal Models
The effects of 2,2,4-Trimethylpentane vary with different dosages in animal models. For example, it has been shown to cause renal tumours in male rats
Metabolic Pathways
2,2,4-Trimethylpentane is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions: Isooctane is typically synthesized through the alkylation of isobutene with isobutane in the presence of acid catalysts. This process involves the oligomerization of isobutene followed by hydrogenation to produce this compound .
Industrial Production Methods: In industrial settings, this compound is produced on a large scale using fixed-bed reactors. The process involves the use of dual-function catalysts that facilitate both oligomerization and hydrogenation in a single reactor. This method is efficient, requiring less investment in equipment and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Isooctane undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized in the presence of oxygen to form hydroperoxides and other oxidation products. .
Reduction: this compound can be reduced using hydrogenation catalysts to produce more saturated hydrocarbons.
Substitution: this compound can undergo substitution reactions, particularly in the presence of halogens or other reactive species.
Major Products: The major products formed from these reactions include smaller alkanes, alkenes, and various intermediate compounds such as hydroperoxides and free radicals .
Scientific Research Applications
Isooctane has a wide range of applications in scientific research:
Chemistry: this compound is used as a solvent in chromatography and spectroscopy due to its high purity and low reactivity
Biology: It serves as a non-polar solvent in various biological assays and experiments.
Medicine: this compound is used in the formulation of certain pharmaceuticals and as a solvent in drug delivery systems.
Industry: this compound is a key component in the production of high-octane gasoline, improving fuel efficiency and reducing engine knocking
Comparison with Similar Compounds
Isooctane is unique among its isomers due to its high octane rating and its widespread use as a reference fuel. Similar compounds include:
- 2,2-Dimethylbutane
- 2,3-Dimethylbutane
- Triptane
- Tetramethylbutane
- Tetraethylmethane
- 2,3,3-Trimethylpentane
- 2,3,4-Trimethylpentane
- Tetra-tert-butylmethane
- 2,3-Dimethylhexane
- 2,5-Dimethylhexane
These compounds share structural similarities with this compound but differ in their physical and chemical properties, making this compound particularly valuable for its specific applications in fuel technology.
Properties
IUPAC Name |
2,2,4-trimethylpentane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-7(2)6-8(3,4)5/h7H,6H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHTMVDHEPJAVLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18, Array | |
Record name | ISOOCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7024370 | |
Record name | 2,2,4-Trimethylpentane | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Isooctane appears as a clear colorless liquid with a petroleum-like odor. Less dense than water and insoluble in water. Vapors are heavier than air., Dry Powder, Liquid; Gas or Vapor; Liquid, Colorless liquid with an odor of gasoline; [HSDB], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | ISOOCTANE | |
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URL | https://cameochemicals.noaa.gov/chemical/941 | |
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Record name | Pentane, 2,2,4-trimethyl- | |
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Record name | Isooctane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Boiling Point |
99.238 °C, 99 °C | |
Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Flash Point |
10 °F (NFPA, 2010), -12 °C, 4.5 °C (OPEN CUP), 4.5 °C o.c. | |
Record name | ISOOCTANE | |
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Record name | Isooctane | |
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Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Solubility |
PRACTICALLY INSOL IN WATER; SOMEWHAT SOL IN ABS ALC; SOL IN BENZENE, TOLUENE, XYLENE, CHLOROFORM, ETHER, CARBON DISULFIDE, CARBON TETRACHLORIDE, DMF & OILS, EXCEPT CASTOR OIL., MISCIBLE WITH ACETONE, HEPTANE., Solubility in water: none | |
Record name | ISO-OCTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Density |
0.69194 @ 20 °C/4 °C, Relative density (water = 1): 0.69 | |
Record name | ISO-OCTANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Vapor Density |
3.93 (AIR= 1), Relative vapor density (air = 1): 3.9 | |
Record name | ISO-OCTANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Vapor Pressure |
49.3 [mmHg], 40.6 MM HG @ 21 °C, Vapor pressure, kPa at 20 °C: 5.1 | |
Record name | Isooctane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Mechanism of Action |
The mechanism by which 2,2,4-trimethylpentane related radiolabel was retained in the kidneys after dosing of Fischer 344 rats with 4.4 millimoles/kg radiolabeled 2,2,4-trimethylpentane was studied. The subcellular localization of radioactivity in the kidney was examined. The nature of the association of the parent compound or any metabolite with alpha2u-globulin in the kidney, liver, plasma and urine of male rats and in the kidney of female rats was investigated. More radiolabeled material was detected in the kidneys of male than female rats. Subcellular fractionation of male kidneys 24 hours after dosing with 2,2,4-trimethylpentane, by centrifugation at 116,000 times gravity, resulted in an association of 60% of the radiolebeled material with the supernatant. Two components were obtained from this supernatant by column chromatography. One component contained 26% of the radiolabel and coeluted with alpha2u-globulin and cross reacted with an antibody specific for this globulin. the other component, which the authors suggest contains 2,2,4-trimethylpentane metabolites, eluted in a low molecular weight range. Column chromatography analysis was performed of the male liver and female kidney 116,000 times gravity supernatants, and of male urine and plasma, 24 hr after administration of 2,2,4-trimethylpentane. Radiolabel from 2,2,4-trimethylpentane in male urine resolved into the same two components as the male kidney supernatant. Radiolabel in male liver and female kidney supernatants eluted as a single component with a low molecular weight. The metabolite bound to the male rat kidney fraction containing alpha2u-globulin was identified as 2,4,4-trimethyl-2-pentanol. The amount of this metabolite retained in the kidneys was maximal by 24 hr and then remained virtually constant for 72 hr., Subchronic exposure of male rats to the nephrotoxin 2,2,4-trimethylpentane causes accumulation of protein droplets in the epithelial cells of the renal cortex. Experimental evidence suggests that these droplets contain alpha 2u-globulin, a low molecular weight protein found specifically in the urine of male rats. It has been proposed that aldehyde metabolites of 2,2,4-trimethylpentane form Schiff base adducts with the lysine groups of alpha 2u-globulin and thereby inhibit renal lysosomal processing of the protein. Accordingly, the ability of 2,2,4-trimethylpentane and its metabolites to covalently bind to alpha 2u-globulin was examined. As a model, a (14)C formaldehyde-alpha 2u-globulin Schiff base was formed. This protein adduct was stabilized by reduction with cyanoborohydride and could be identified by sodium dodecyl sulfate polyacrylamide gel electrophoresis. Protein analysis by sodium dodecyl sulfate polyacrylamide gel electrophoresis demonstrated that hepatocytes isolated from male Fischer 344 rats produced significant quantities of alpha 2u-globulin in culture, whereas hepatocytes from female rats did not. A 15 hr exposure of metabolically competent, primary cultures of male rat hepatocytes to (14)C 2,2,4-trimethylpentane (0.1 and 0.5%, v/v), followed by reduction with cyanoborohydride, dialysis, and analysis with sodium dodecyl sulfate polyacrylamide gel eletrophoresis, revealed no evidence of radiolabeled alpha 2u-globulin. Analysis as above showed no 2,2,4-trimethylpentane derived radioactivity in fractions containing alpha 2u-globulin from liver, blood, kidney cortex, or urine. The absence of a detectable covalent interaction between 2,2,4-trimethylpentane and alpha 2u-globulin following in vitro or in vivo exposure suggests that 2,2,4-trimethylpentane alpha 2u-globulin adduct is not responsible for the excessive formation of protein droplets in the renal cortex of exposed male rats. | |
Record name | ISO-OCTANE | |
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Color/Form |
MOBILE LIQUID, COLORLESS LIQUID | |
CAS No. |
540-84-1, 85404-20-2 | |
Record name | ISOOCTANE | |
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Record name | 2,2,4-Trimethylpentane | |
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Record name | Iso-Octane | |
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Record name | Pentane, 2,2,4-trimethyl- | |
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Record name | 2,2,4-Trimethylpentane | |
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Record name | 2,2,4-trimethylpentane | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
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Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-107.45 °C, -107 °C | |
Record name | ISO-OCTANE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5682 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 2,2,4-TRIMETHYLPENTANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0496 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
ANone: Isooctane, also known as 2,2,4-trimethylpentane, has the molecular formula C8H18 and a molecular weight of 114.23 g/mol. []
ANone: Yes, researchers have utilized synchrotron radiation single-photon ionization combined with time-of-flight mass spectrometry (TOFMS) to study this compound combustion. This technique provided insights into the photoionization mass spectrum and photoionization efficiency (PIE) spectra of this compound and its intermediates. []
ANone: this compound is frequently used as the nonpolar phase in reversed micelle systems. Studies have explored its use in combination with surfactants like Aerosol OT (AOT) and cetyltrimethylammonium bromide (CTAB) for extracting various compounds. The performance of these systems is influenced by factors like pH, ionic strength, and water content. [, , , ]
ANone: Research indicates that this compound's properties as a solvent can change with temperature, influencing reaction outcomes. For instance, the equilibrium constant (K) and enantiomeric ratio (E) of lipase-catalyzed hydrolysis of Naproxen methyl ester were significantly different in water-saturated this compound compared to water-saturated ionic liquid at different temperatures. []
ANone: Yes, research has explored the use of supercritical this compound as a reaction medium in methanol-to-hydrocarbons (MTH) conversion over H-ZSM-5 catalysts. The study found that supercritical this compound enhanced catalyst lifespan and increased hydrocarbon production compared to traditional gas-phase operation. []
ANone: Researchers utilize computational methods like density functional theory (DFT) and composite methods like CBS-QB3 to determine thermochemical properties of this compound, its conformers, and radicals. This information helps in understanding its combustion behavior and developing kinetic models. []
ANone: Computational modeling, particularly using canonical variational transition-state theory and multidimensional small curvature tunneling, helps determine the kinetics of key reactions in this compound combustion, such as hydrogen-transfer isomerization. This allows for a deeper understanding of its high resistance to knocking compared to fuels like n-heptane. []
ANone: Yes, researchers have investigated techniques like liquid-liquid extraction for separating this compound from multi-component mixtures. For instance, using this compound and water as the two liquids, with sodium oleate as a surfactant collector, allowed for the efficient separation of cerium oxide abrasive from an abrasive-glass polishing powder waste. [, ]
ANone: Studies indicate that while this compound can be biodegraded, its degradation rate is slower than that of many other gasoline components. Some microorganisms from contaminated environments have shown the ability to degrade this compound, with certain strains like Mycobacterium austroafricanum utilizing it as a growth substrate. []
ANone: Yes, depending on the application, alternatives to this compound are being investigated. For example, 2-methylfuran (2-MF) is being studied as a potential biofuel due to its similar spray and combustion characteristics to gasoline, which is primarily composed of this compound. []
ANone: Researchers utilize specialized tools like optical engines equipped with high-speed imaging to analyze the combustion characteristics of this compound and its blends with other fuels. These setups allow for detailed observations of flame propagation, ignition delay, and other critical parameters. []
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.